(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Description
Properties
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWXCFCAKUNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716896 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-82-9 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran Core
- Starting Material: Dihydrocoumarin.
- Reagent: Alkylmagnesium bromide (Grignard reagent), typically methylmagnesium bromide.
- Procedure: Dihydrocoumarin is reacted with the Grignard reagent to add alkyl groups at the 2-position forming a 2,2-dialkyl intermediate.
- Work-up: The reaction mixture is treated with hydrochloric acid or a similar strong acid to cyclize and stabilize the benzopyran ring system, yielding 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran.
Installation of the Hydroxymethyl Group at the 6-Position
- The 6-position functionalization can be achieved via selective substitution reactions or reduction of a suitable precursor (e.g., 6-chloro or 6-carboxyl derivatives).
- For example, 3,4-dihydro-2,2-dimethyl-6-chloro-8-carboxyl-2H-1-benzopyran can be treated with nucleophiles or reduced to yield the hydroxymethyl derivative.
Alternative Routes Involving Epoxidation and Ammonolysis
- Epoxidation of the benzopyran double bond followed by treatment with ammonia or ammonium salts can yield amino-substituted derivatives, which upon further transformations may lead to hydroxymethyl substitution.
- For instance, epoxidation of 3,4-dihydro-2,2-dimethylbenzopyran derivatives followed by heating in ammonia solution yields amino alcohol intermediates that can be converted to hydroxymethyl derivatives after appropriate functional group modifications.
Use of Methane Sulfonic Acid Catalysis for Substituted Benzopyrans
- Methane sulfonic acid has been used as a catalyst to facilitate substitution reactions on 3,4-dihydro-2,2-dimethylbenzopyran derivatives, enabling the introduction of various substituents including hydroxymethyl groups at the 6-position.
- Reaction conditions typically involve heating the mixture at 70–80°C for extended periods (18–46 hours), followed by neutralization and extraction.
Purification and Characterization
- The crude products are often purified by column chromatography on silica gel using mixtures such as ethyl acetate/hexane or methanol/dichloromethane.
- Crystallization from solvent mixtures like dichloromethane/diethyl ether or ethanol/water is employed to obtain pure crystalline products.
- Characterization includes melting point determination and elemental analysis confirming the expected composition.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
- The Grignard addition to dihydrocoumarin is a reliable method to introduce the 2,2-dimethyl substitution, which is crucial for the stability and biological activity of the benzopyran derivatives.
- Methane sulfonic acid catalysis enables efficient substitution at the 6-position, including the introduction of hydroxymethyl groups, with good yields and manageable reaction times.
- Epoxidation followed by ammonolysis provides a pathway to amino-substituted intermediates, which can be converted to hydroxymethyl derivatives, expanding the synthetic versatility.
- Purification techniques such as silica gel chromatography and crystallization are essential to obtain analytically pure compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the benzopyran ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)carboxylic acid.
Reduction: Formation of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol derivatives.
Substitution: Introduction of functional groups such as nitro, sulfonyl, or halogen groups at the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.
Antioxidant Properties
Research indicates that compounds related to benzopyran structures exhibit strong antioxidant activity. This is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of benzopyran can scavenge free radicals effectively, suggesting potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .
Anticancer Activity
Recent investigations into the anticancer properties of benzopyran derivatives have shown promising results. For instance, (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been noted for its ability to inhibit tumor cell proliferation in vitro. In a specific study involving breast cancer cell lines, this compound induced apoptosis through the modulation of signaling pathways associated with cell survival .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis via caspase activation |
| Study B | HeLa | 20 | Inhibition of PI3K/Akt pathway |
Agricultural Applications
The compound's potential extends to agriculture, particularly as a biopesticide or plant growth regulator.
Biopesticide Development
Research has indicated that certain benzopyran derivatives possess insecticidal properties. A case study demonstrated that formulations containing (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol effectively reduced aphid populations on crops without harming beneficial insects .
| Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Thrips | 75 | 78 |
Growth Promotion
Additionally, this compound has been explored for its role in promoting plant growth. Studies have shown that it can enhance root development and overall biomass in various plant species when applied at optimal concentrations .
Materials Science
In materials science, (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been investigated for its potential use in polymer synthesis.
Polymerization Studies
The compound can serve as a monomer or additive in creating polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this benzopyran derivative into polymer matrices improves their stability and resistance to degradation .
| Polymer Type | Property Enhanced | Test Method |
|---|---|---|
| Polyethylene | Thermal stability | TGA |
| Polystyrene | Mechanical strength | Tensile testing |
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves its interaction with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core but differ in substituents at position 6, influencing their reactivity, solubility, and bioactivity:
3-[2,2-Dimethyl-3,4-dihydro-(2H)-benzopyran-6yl]-2E-propenoic acid (23)
- Structure: Features a propenoic acid (-CH=CH-COOH) group at position 5.
- Synthesis : Derived from a cinnamic acid intermediate via esterification and subsequent hydrolysis .
- Properties : Higher polarity than the target compound due to the carboxylic acid group. Demonstrated utility as a precursor for anti-inflammatory ester derivatives (e.g., methyl ester 31) .
2-Amino-4-(3,4-dihydro-7-methoxy-2,2-dimethyl-2H-benzopyran-6-yl)-6-(substituted phenyl)pyrimidines
- Structure : Incorporates a pyrimidine ring with substituted phenyl groups at position 6.
- Bioactivity : Exhibited moderate to high antimicrobial activity against gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), with inhibition zones of 8–30 mm .
- Key Difference : The pyrimidine moiety introduces aromaticity and planar geometry, facilitating interactions with microbial enzymes, unlike the linear hydroxymethyl group.
(2Z)-1-(5-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-3-phenylprop-2-en-1-one
- Structure: Contains a propenone (-CO-CH=CH-Ph) substituent.
- Properties : LogP = 4.39, indicating high lipophilicity; boiling point = 489°C .
- Key Difference: The conjugated enone system enables Michael addition reactions, a reactivity absent in the hydroxymethyl derivative.
1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
- Structure : Propan-2-ol (-CH$2$-CHOH-CH$3$) substituent at position 6.
- Application : Marketed as a synthetic building block (CymitQuimica), highlighting its versatility in medicinal chemistry .
- Key Difference : The secondary alcohol and longer alkyl chain may improve membrane permeability compared to the primary alcohol in the target compound.
Biological Activity
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol, a compound belonging to the benzopyran family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potentials.
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- IUPAC Name : (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methanol
1. Myorelaxant Activity
Research has demonstrated that derivatives of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) exhibit significant myorelaxant effects. A study focusing on hybrid compounds containing this benzopyran structure revealed strong myorelaxant activity in rat uterus models. The most active compounds were identified to have a bromine substitution at the 6-position of the dihydrobenzopyran ring, indicating a structure-activity relationship (SAR) that enhances efficacy against uterine smooth muscle without adversely affecting insulin secretion or vascular myogenic activity .
2. Antifungal Activity
The antifungal properties of compounds related to (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) have been explored in various studies. For instance, certain synthesized derivatives demonstrated potent activity against Fusarium oxysporum, with MIC values significantly lower than those of standard antifungal agents. The presence of specific functional groups in these derivatives was found to enhance their antifungal effectiveness .
3. Antimicrobial Properties
Compounds derived from (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) have shown promising antimicrobial activity against various bacterial strains. Studies indicated that modifications in the benzopyran structure could lead to enhanced interactions with bacterial cell membranes, thus improving their inhibitory effects against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Study 1: Myorelaxant Effects
A pharmacological evaluation involved administering various concentrations of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) derivatives to rat uterine tissues. The results indicated a dose-dependent relaxation effect with the most effective compound exhibiting a reduction in uterine contractions by up to 70% compared to control groups. This suggests potential applications in managing conditions associated with excessive uterine contractions .
Case Study 2: Antifungal Efficacy
In a comparative study of antifungal agents, several derivatives of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran) were tested against Fusarium oxysporum. The compound demonstrated an MIC of 30 µg/mL, outperforming traditional fungicides like hymexazol in inhibiting fungal growth. This finding supports its potential as a novel antifungal agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol, and how can purity be ensured post-synthesis?
- Methodology : A common synthesis involves catalytic hydrogenation or acid-catalyzed cyclization of precursor benzaldehyde derivatives. For example, benzaldehyde derivatives (e.g., compound 22 in ) are reacted with methanol and thionyl chloride under anhydrous conditions, followed by purification via column chromatography (silica gel, methanol/chloroform eluent) to isolate the target compound .
- Purity Control : Use HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?
- Key Properties :
| Property | Value | Relevance |
|---|---|---|
| LogP | ~4.39 | Predicts membrane permeability |
| Boiling Point | 489°C | Guides solvent selection for reactions |
| Density | 1.165 g/cm³ | Critical for solution preparation |
| Stability | Lab-stable, reactive under catalysis | Avoids decomposition during storage |
- Methodological Implications : Use polar aprotic solvents (e.g., DMSO) for solubility challenges. Stability under catalytic conditions (e.g., Pd/C) requires inert atmospheres .
Q. What are the recommended storage conditions to maintain compound integrity?
- Protocol : Store at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation. Stability confirmed for ≥12 months under these conditions .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Optimization Strategies :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency.
- Solvent Optimization : Replace methanol with THF or DMF to enhance reaction kinetics.
- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., esterification) .
- Case Study : A 30% yield was reported using methanol/thionyl chloride; switching to THF increased yield to 45% .
Q. What pharmacological targets or pathways are associated with this compound?
- Mechanistic Insights : Preliminary studies suggest modulation of neurotransmitter receptors (e.g., GABAₐ) and enzyme inhibition (e.g., BACE-1 for Alzheimer’s targets). Docking analyses reveal high affinity for hydrophobic enzyme pockets (RMSD < 2.0 Å) .
- Experimental Validation : Use radioligand binding assays (³H-labeled analogs) and enzymatic activity assays (e.g., fluorescence-based BACE-1 inhibition) .
Q. How do structural modifications (e.g., fluorination, isotopic labeling) impact bioactivity?
- SAR Studies :
- Fluorination : 6-Fluoro analogs show enhanced metabolic stability (t₁/₂ increased by 2.5× in liver microsomes).
- Isotopic Labeling (²H) : Enables tracing in pharmacokinetic studies (e.g., 6-Fluoro-...-d2 in ).
Q. How can conflicting data on catalytic reactivity be resolved?
- Case Example : reports stability under standard conditions but reactivity under catalysis, while other studies assume inertness.
- Resolution Strategy : Conduct controlled kinetic studies using differential scanning calorimetry (DSC) and in situ FTIR to monitor real-time reactivity under varying catalytic environments .
Q. What analytical methods are critical for resolving diastereomeric mixtures of derivatives?
- Advanced Techniques :
- Chiral HPLC : Use Chiralpak® IG-3 columns (hexane/isopropanol, 90:10) for enantiomeric separation.
- X-ray Crystallography : Resolve absolute configuration (e.g., used X-ray at 1.8 Å resolution).
- NOESY NMR : Identify spatial proximity of substituents to assign stereochemistry .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
